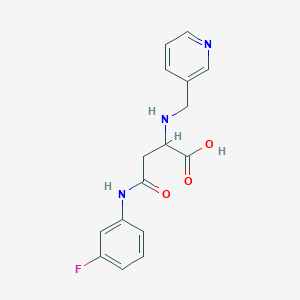

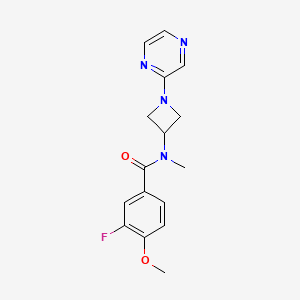

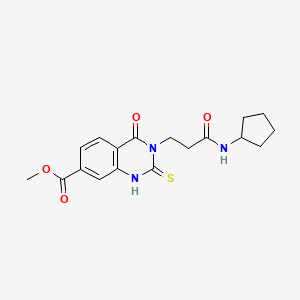

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide, also known as FTO inhibitor, is a chemical compound that has been widely used in scientific research. This compound has shown promise in the treatment of obesity and related metabolic disorders. In Additionally, we will list future directions for the use of FTO inhibitors in scientific research.

Applications De Recherche Scientifique

Photoinduced Oxidative Annulation

A study highlighted the use of photoinduced oxidative annulation processes involving compounds related to "N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-(thiophen-3-yl)ethyl)oxalamide." These processes enable the synthesis of highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants, indicating a potential pathway for creating complex organic molecules (Zhang et al., 2017).

Decarboxylative Claisen Rearrangement Reactions

The decarboxylative Claisen rearrangement of furan-2-ylmethyl-related compounds has been explored as a method to yield heteroaromatic products. This synthetic route provides an efficient way to access 2,3-disubstituted heteroaromatics, showcasing the versatility of such compounds in organic synthesis (Craig et al., 2005).

Synthesis of Geminally Activated Dienes

Research into the synthesis of geminally activated dienes involving furan-2-yl and thiophen-2-yl components demonstrates the compounds' utility in creating nitro dienes. These findings may have implications for developing materials or molecules with unique electronic properties (Baichurin et al., 2019).

Catalytic Activity Enhancement

A particular study on N,N'-bisoxalamides, including N,N'-bis(furan-2-ylmethyl)oxalamide (BFMO), shows its effectiveness in enhancing catalytic activity for Cu-catalyzed coupling reactions. This research could inform the development of more efficient catalytic systems in organic and medicinal chemistry (Bhunia et al., 2017).

Anticancer Agent Development

The design and synthesis of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives targeting the epidemal growth factor receptor (EGFR) have been explored for their potential as anticancer agents. This work highlights the relevance of furan-2-ylmethyl compounds in the development of new therapeutic agents with specific target mechanisms (Lan et al., 2017).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-N'-(2-methoxy-2-thiophen-3-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-19-12(10-4-6-21-9-10)8-16-14(18)13(17)15-7-11-3-2-5-20-11/h2-6,9,12H,7-8H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBGVUAUCRFKFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NCC1=CC=CO1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-isopropoxyphenyl)acetamide](/img/structure/B2801543.png)

![Methyl 2-(6-aminoimidazo[1,5-a]pyridin-3-yl)acetate;dihydrochloride](/img/structure/B2801555.png)

![1-(Chloromethyl)-3-(3-methoxypropyl)bicyclo[1.1.1]pentane](/img/structure/B2801558.png)